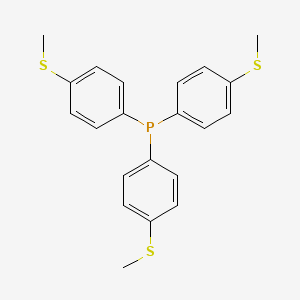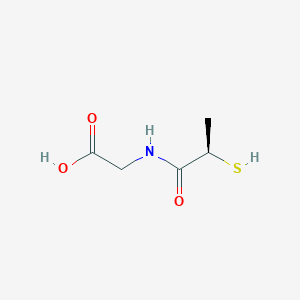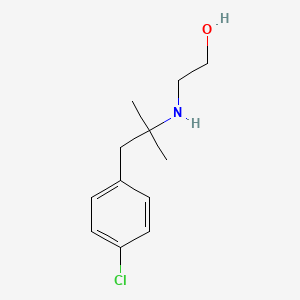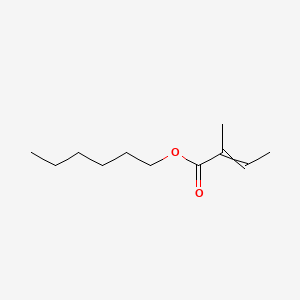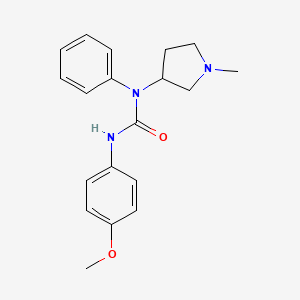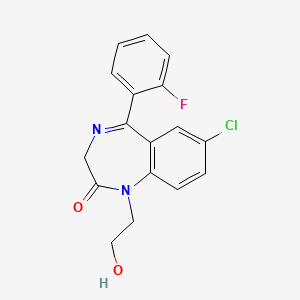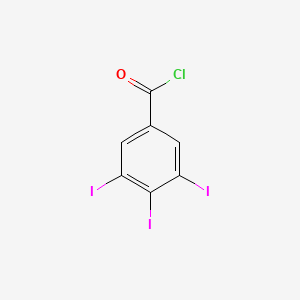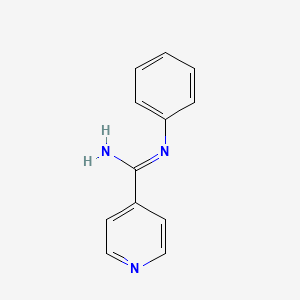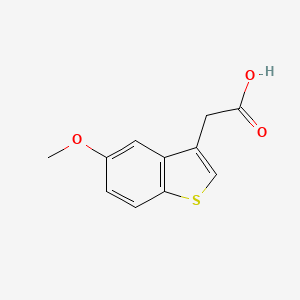![molecular formula C19H31NO5 B1615736 methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate CAS No. 25300-73-6](/img/structure/B1615736.png)
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate is a complex polymer known for its unique chemical structure and properties. This compound is synthesized through the polymerization of 2-Propenoic acid, 2-methyl-, methyl ester with 2-(1-oxa-4-azaspiro(4.5)dec-4-yl)ethyl 2-methyl-2-propenoate. It is widely used in various industrial applications due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent product quality. Safety measures are crucial as the monomers involved are flammable and can be irritating to the skin and eyes .
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by adding hydrogen atoms.
Substitution: The polymer can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
Scientific Research Applications
This polymer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex polymers and materials.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its stability and compatibility with biological tissues.
Mechanism of Action
The polymer exerts its effects through its unique chemical structure, which allows it to interact with various molecular targets. The spiro structure provides rigidity and stability, while the ester groups enable interactions with other molecules. These interactions can influence the polymer’s physical and chemical properties, making it suitable for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
- 2-Propenoic acid, methyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene
Uniqueness
Compared to similar compounds, methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate stands out due to its spiro structure, which imparts unique mechanical and chemical properties. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules.
Properties
CAS No. |
25300-73-6 |
|---|---|
Molecular Formula |
C19H31NO5 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
methyl 2-methylprop-2-enoate;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H23NO3.C5H8O2/c1-12(2)13(16)17-10-8-15-9-11-18-14(15)6-4-3-5-7-14;1-4(2)5(6)7-3/h1,3-11H2,2H3;1H2,2-3H3 |
InChI Key |
FGPUKZWLTXANLJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CCOC12CCCCC2 |
Canonical SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CCOC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


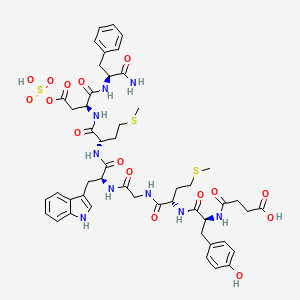
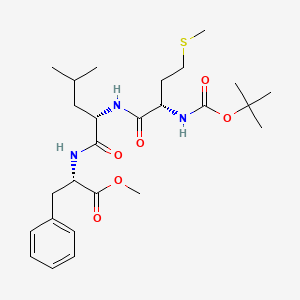
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)
